Roxadustat, also known as Ai Rui Zhuo® in China, is a novel therapeutic agent that has garnered global approval for the treatment of anemia associated with chronic kidney disease (CKD), both in patients who are dialysis-dependent and those who are not1. As an orally administered small molecule, roxadustat inhibits hypoxia-inducible factor (HIF) prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis and iron metabolism12. This innovative drug has shown promise in addressing the unmet medical needs of patients with anemia due to CKD, offering an alternative to traditional erythropoiesis-stimulating agents.
Roxadustat functions by reversibly binding to and inhibiting HIF-prolyl hydroxylase enzymes, which are responsible for the degradation of HIF transcription factors under normal oxygen conditions1. By inhibiting these enzymes, roxadustat reduces the breakdown of HIF, thereby promoting its activity. This leads to an increase in endogenous erythropoietin production, which in turn enhances erythropoiesis. Additionally, roxadustat decreases the expression of hepcidin, a peptide hormone that regulates iron metabolism, thus improving iron availability and increasing hemoglobin levels12. The drug's efficacy in stimulating erythropoiesis and regulating iron metabolism has been demonstrated in clinical studies, where it was well-tolerated and effective in correcting anemia in nondialysis CKD patients2.
In the context of CKD, roxadustat has been shown to be an effective treatment for anemia. A phase 2b study demonstrated that various starting dose regimens of roxadustat were well tolerated and achieved anemia correction in nondialysis CKD patients without the need for intravenous iron supplementation2. Another study in China compared roxadustat to epoetin alfa in patients undergoing long-term dialysis, finding that oral roxadustat was noninferior to parenteral epoetin alfa in treating anemia9.
Studies are also underway to investigate the long-term cardiovascular outcomes of roxadustat compared to placebo or standard of care in both nondialysis-dependent and dialysis-dependent CKD patients1. This is particularly important given the high cardiovascular risk associated with CKD.
Roxadustat has been associated with a reduction in serum cholesterol levels, independent of the use of statins or other lipid-lowering agents2. This suggests potential benefits beyond anemia treatment, possibly impacting the cardiovascular risk profile of patients with CKD.
An interesting and less explored aspect of roxadustat is its potential effect on membrane ionic currents. A study found that roxadustat suppressed various types of ionic currents, which could indicate a non-genomic mechanism through which the drug might perturb cellular functions4. This action, if similar in vivo, could have implications for the drug's effects on endocrine or heart cells.
Although not directly related to roxadustat, studies on roxatidine, a related compound, have shown anti-inflammatory and antiallergic effects by inhibiting NF-κB and p38 MAPK activation37. These findings suggest that compounds within this class may have broader therapeutic applications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2